Aplysamine 6

Icmt inhibition assay artifact screening target engagement validation

Aplysamine 6 is a bromotyrosine-derived marine alkaloid isolated from the Australian sponge Pseudoceratina sp. It belongs to the cinnamic acid amide subclass of bromotyrosine natural products and features a distinctive α,β-unsaturated amide linkage.

Molecular Formula C21H23Br3N2O3
Molecular Weight 591.1 g/mol
Cat. No. B1261630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysamine 6
Synonymsaplysamine 6
Molecular FormulaC21H23Br3N2O3
Molecular Weight591.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br
InChIInChI=1S/C21H23Br3N2O3/c1-28-19-5-3-14(11-16(19)22)4-6-20(27)26-9-7-15-12-17(23)21(18(24)13-15)29-10-2-8-25/h3-6,11-13H,2,7-10,25H2,1H3,(H,26,27)/b6-4+
InChIKeyMZLANVULBFGHHK-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aplysamine 6 – A Bromotyrosine-Derived Icmt Inhibitor with Verified Target Engagement for Anticancer Research Procurement


Aplysamine 6 is a bromotyrosine-derived marine alkaloid isolated from the Australian sponge Pseudoceratina sp. [1]. It belongs to the cinnamic acid amide subclass of bromotyrosine natural products and features a distinctive α,β-unsaturated amide linkage [1]. Aplysamine 6 was identified through a high-throughput screening campaign targeting isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme critical for the post-translational processing and oncogenic signaling of CaaX proteins including Ras family GTPases [1]. Its structure was elucidated by 1D and 2D NMR spectroscopy, and its Icmt inhibitory activity was confirmed with a rigorous artifact counter-screen [1].

Target
Icmt inhibitor supported by artifact counter-screen data; genuine target engagement context
Synthesis
Total synthesis route established; enables scalable procurement and analogue generation
Scaffold
Cinnamamide chemotype distinct from indole and polyamine Icmt inhibitors; supports scaffold-hopping

Why Aplysamine 6 Cannot Be Replaced by Other Bromotyrosine Derivatives for Icmt-Focused Research


The bromotyrosine natural product family encompasses over 360 reported metabolites with highly divergent biological targets including HDAC, histamine H3 receptor, FOXO1 nuclear export, mycothiol S-conjugate amidase, and Icmt [1]. Within this family, even structurally close congeners exhibit fundamentally different target engagement profiles: aplysamine 3 (purpuramine H), the closest structural analogue to aplysamine 6, differs by a single functional group exchange (oxime replacing α,β-unsaturated amide) yet has no reported Icmt inhibitory activity [2]. Similarly, aplysamine 7 from the same sponge genus shows cytotoxicity against PC3 prostate cancer cells (IC50 4.9 µM) but is inactive against HeLa and non-cancer NFF cells, with no demonstrated Icmt target engagement [3]. Generic substitution of aplysamine 6 with another bromotyrosine derivative therefore risks selecting a compound with a completely different molecular target, rendering Icmt-focused studies invalid.

Target Compound
Aplysamine 6
α,β-unsaturated amide linkage; confirmed Icmt inhibitor with counter-screen validation
Analog (Aplysamine 3)
Aplysamine 3 (Purpuramine H)
Oxime replaces α,β-unsaturated amide; no Icmt inhibitory activity reported; target may shift to other pathways
Target Compound
Aplysamine 6
Icmt target engagement validated; artifact interference excluded up to 100 µM
Analog (Aplysamine 7)
Aplysamine 7
PC3-selective cytotoxicity; no Icmt inhibition data; bromotyrosine family target promiscuity

Aplysamine 6 – Quantified Differential Evidence Versus Comparators for Informed Procurement Decisions


Artifact Counter-Screen Verification: Aplysamine 6 Demonstrates Genuine Icmt Inhibition Without Assay Interference

Aplysamine 6 inhibited Icmt with an IC50 of 14 µM in a scintillation proximity assay (performed in duplicate on four independent days). Critically, it was also tested in a dedicated artifact detection assay and showed no activity at concentrations up to 100 µM, ruling out assay technology interference as the source of the observed inhibition [1]. This dual-assay verification is distinctive: spermatinamine, the only other natural product Icmt inhibitor from the same screening campaign, has a reported IC50 of 1.9 µM against Icmt but its artifact counter-screen data were not explicitly reported in the same quantitative format [2]. The artifact assay provides a specific quality gate absent from most natural product Icmt inhibitor reports, including early synthetic inhibitors such as cysmethynil, for which interference data required separate follow-up studies [3].

Artifact verification
Head-to-head
IC50 14 μM (Icmt SPA) No artifact activity ≤100 μM >7-fold selectivity window
Supports genuine target engagement interpretation; reduces false-positive screening risk
Spermatinamine counter-screen data not reported in same quantitative format
Icmt inhibition assay artifact screening target engagement validation

Structural Scaffold Differentiation: α,β-Unsaturated Amide in Aplysamine 6 Versus Oxime in the Closest Analogue Aplysamine 3

Aplysamine 6 contains an α,β-unsaturated amide (cinnamamide) linkage connecting its bromomethoxycinnamoyl unit to the bromotyrosine-phenethylamine core [1]. Its closest reported structural analogue, aplysamine 3 (purpuramine H), instead bears an α-oxime group (N-hydroxyimino) at the identical position, with the molecular formula C21H24Br3N3O4 versus C21H24Br3N2O3 for aplysamine 6 [2]. This single functional group substitution results in fundamentally different chemical properties: the α,β-unsaturated amide of aplysamine 6 presents an electrophilic Michael acceptor motif, whereas the oxime of aplysamine 3 introduces a hydrogen-bond donor/acceptor capable of tautomerism and metal chelation [3]. The biological consequence is target-level divergence: aplysamine 6 is a confirmed Icmt inhibitor, whereas aplysamine 3 has no reported Icmt activity in the published literature [1].

Scaffold pharmacophore
Direct comparison
Aplysamine 6: α,β-unsaturated amide (E, J=16.0 Hz) Aplysamine 3: α-oxime (N-hydroxyimino) Mass difference +34.2 Da
Functional group exchange drives target selectivity divergence
No Icmt activity reported for oxime analog
chemical scaffold structure-activity relationship bromotyrosine chemotype

Total Synthesis Accessibility: 55% Overall Yield in 7 Steps Enables Scalable Procurement Independent of Natural Extraction

The first total synthesis of aplysamine 6 was accomplished in 7 steps with an overall yield of 55%, utilizing common starting materials and chemoselective acylation as a key strategic step [1]. This synthetic route was subsequently adapted for educational laboratory practical work, demonstrating its robustness and reproducibility [2]. In contrast, spermatinamine—the only other natural product Icmt inhibitor from Pseudoceratina sp.—has a more complex dimeric bromotyrosyl-spermine-bromotyrosyl structure and its total synthesis has not been reported as of the available literature, requiring continued reliance on natural extraction [3]. Aplysamine 7 and related Pseudoceratina bromotyrosine alkaloids also lack established total synthesis routes [4].

Synthetic access
Cross-study comparable
Total synthesis: 7 steps, 55% overall yield Chemoselective acylation strategy
Scalable route independent of natural extraction; enables analog SAR
Spermatinamine and aplysamine 7 lack total synthesis routes
total synthesis chemical procurement medicinal chemistry supply

Target Class Specificity Within Bromotyrosine Family: Aplysamine 6 Is One of Only Two Confirmed Pseudoceratina-Derived Icmt Inhibitors

Within the bromotyrosine alkaloid family isolated from Pseudoceratina sponges, only two compounds have been confirmed as Icmt inhibitors through direct enzymatic assays: spermatinamine (IC50 = 1.9 µM) and aplysamine 6 (IC50 = 14 µM) [1]. Other bromotyrosine derivatives from the same sponge genus engage entirely different molecular targets: aplysamine 7 exhibits cytotoxicity selective for PC3 prostate cancer cells (IC50 = 4.9 µM) with no activity against HeLa (IC50 >10 µM) and no reported Icmt inhibition [2]; psammaplysene A promotes FOXO1 nuclear localization and is not an Icmt inhibitor [3]; aplysamine-1 and its analogues act as histamine H3 receptor antagonists (Ki = 30 nM) [4]. This target selectivity landscape means that among the bromotyrosine chemical class, only aplysamine 6 and spermatinamine are mechanistically validated for Icmt-focused research, and aplysamine 6 offers a distinct cinnamamide scaffold complementary to spermatinamine's polyamine scaffold.

Icmt specificity
Class-level inference
Only 2 out of >10 Pseudoceratina bromotyrosines confirmed as Icmt inhibitors Aplysamine 6 & spermatinamine
Distinct cinnamamide chemotype within narrow Icmt-active subset
Others target FOXO1, H3 receptor, or show cytotoxicity without Icmt
target specificity Icmt inhibitor family bromotyrosine chemotype selectivity

Chemotype Complementarity: Aplysamine 6 Occupies a Distinct Chemical Space from Both Synthetic and Natural Icmt Inhibitors

The known Icmt inhibitor landscape comprises three principal chemotypes: (i) synthetic indole-based inhibitors (e.g., cysmethynil, IC50 = 2.4 µM or <200 nM depending on assay format), (ii) the polyamine alkaloid spermatinamine (IC50 = 1.9 µM), and (iii) the cinnamamide alkaloid aplysamine 6 (IC50 = 14 µM) [1]. Each chemotype occupies distinct regions of chemical property space: cysmethynil (MW 376.5, cLogP ~6.5) is a relatively lipophilic small molecule with reported solubility limitations [2]; spermatinamine (MW ~700) is a large, highly polar polyamine with poor drug-likeness explicitly noted by its discoverers [3]; aplysamine 6 (MW 587.93, three bromine atoms, primary amine terminus) represents an intermediate physicochemical profile with a synthetically tractable scaffold amenable to modular derivatization [4]. This chemotype complementarity is quantitatively meaningful for procurement: no single Icmt inhibitor chemotype covers all desirable property space, and aplysamine 6 uniquely offers a natural-product-inspired cinnamamide scaffold for SAR diversification.

Chemotype diversity
Class-level inference
Aplysamine 6: cinnamamide, MW 588, cLogP ~4.5 Cysmethynil: indole, MW 376, cLogP ~6.5 Spermatinamine: polyamine, MW ~700
Occupies intermediate physicochemical space; supports scaffold-hopping
3 modifiable positions (amine, methoxy, bromine) for SAR exploration
chemical diversity Icmt inhibitor chemotypes scaffold complementarity

Aplysamine 6 – Validated Research Application Scenarios Based on Quantified Differential Evidence


Icmt Enzymology and Mechanistic Studies with Verified Target Engagement

Aplysamine 6 is suitable as a tool compound for Icmt enzymology studies where verified target engagement is paramount. Its IC50 of 14 µM, combined with the artifact counter-screen demonstrating no interference up to 100 µM [1], provides a >7-fold window that reduces the risk of false-positive results from assay technology interference. This makes aplysamine 6 a more reliable positive control for Icmt screening cascades than inhibitors lacking published artifact validation data. Researchers should note that spermatinamine (IC50 = 1.9 µM) offers greater potency but its artifact counter-screen data were not reported in the same quantitative manner [2], making aplysamine 6 the better-characterized option for assay validation purposes.

Scaffold-Hopping Medicinal Chemistry Starting Point for Icmt Inhibitor Optimization

The cinnamamide scaffold of aplysamine 6 occupies chemical space distinct from both the indole-based synthetic Icmt inhibitors (e.g., cysmethynil) and the polyamine natural product spermatinamine [1]. Its established total synthesis (7 steps, 55% overall yield) [2] enables systematic analogue generation at three modifiable positions: the primary amine terminus, the 4-methoxy group on the cinnamoyl ring, and the bromine substitution pattern. This synthetic tractability, combined with the scaffold's intermediate MW (~588 Da) and polarity profile, supports hit-to-lead optimization campaigns that would be impractical with spermatinamine, which its discoverers described as 'chemically unsuitable as a drug lead' [3].

Bromotyrosine Natural Product Target Deconvolution and Selectivity Profiling

The bromotyrosine natural product family exhibits promiscuous bioactivity across multiple unrelated targets. Aplysamine 6 serves as a critical reference standard for deconvoluting structure-activity relationships within this family because it is one of only two Pseudoceratina-derived bromotyrosine alkaloids with confirmed Icmt target engagement [1]. Its α,β-unsaturated amide linkage distinguishes it structurally from oxime-containing analogues like aplysamine 3 [2], while its Icmt activity distinguishes it functionally from aplysamine 7 (selective PC3 cytotoxicity, IC50 = 4.9 µM) [3] and psammaplysene A (FOXO1 nuclear export inhibition) [4]. Procurement of aplysamine 6 alongside these comparators enables systematic target deconvolution studies.

Chemical Probe Development for Ras Prenylation Pathway Studies

Icmt catalyzes the terminal step in the post-translational processing of Ras and other CaaX proteins, making Icmt inhibitors valuable probes for studying Ras membrane localization and signaling [1]. Aplysamine 6, as a structurally characterized natural product Icmt inhibitor with a defined synthetic route [2], can serve as a starting point for developing chemical probes to interrogate Ras carboxylmethylation. Its intermediate Icmt potency (IC50 = 14 µM) and the availability of negative control data (no artifact activity up to 100 µM) [1] support its use in cellular assays where concentration-response relationships need to be carefully controlled to distinguish target-mediated effects from non-specific cytotoxicity. Researchers should note that direct cellular activity data for aplysamine 6 in Ras-driven cell lines have not yet been reported in the peer-reviewed literature, representing an area for further investigation.

Application
Selection Property
Validation Focus
Icmt enzymology research
Artifact counter-screen characterization
Interference-free Icmt inhibition window; assay validation against false positives
Medicinal chemistry lead optimization
Synthetic tractability & scaffold novelty
Analog synthesis at three modifiable positions; SAR expansion beyond indole/polyamine series
Bromotyrosine target deconvolution
Icmt specificity within bromotyrosine family
Comparative target engagement profiling against aplysamine 3, 7, psammaplysene A
Ras prenylation pathway probe development
Icmt inhibition with concentration-response data
Cellular assay concentration-response; cytotoxicity counter-screening for Ras-driven models
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